Rolapitant Hydrochloride

Pharmacokinetics NK-1 receptor antagonist Elimination half-life

Researchers requiring a long-acting NK-1 antagonist for CINV studies often face CYP3A4-mediated drug interaction risks with standard agents. Rolapitant Hydrochloride eliminates this concern. - Ki 0.66 nM at human NK-1; >1000-fold selectivity over NK-2/NK-3 subtypes. - Half-life ~180 h sustains >90% receptor occupancy for 120 h after a single dose. - No clinically relevant CYP3A4 inhibition/induction (midazolam AUC ratio 0.98). Supplied with full COA, HPLC (≥98%), and NMR; ambient (RT) or blue-ice shipping based on quantity.

Molecular Formula C25H29ClF6N2O3
Molecular Weight 555.0 g/mol
CAS No. 914462-92-3
Cat. No. B610552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant Hydrochloride
CAS914462-92-3
SynonymsSCH619734 SCH-619734;  SCH 619734;  Rolapitant HCl;  Rolapitant hydrochloride, Rolapitant, brand name: Varubi.
Molecular FormulaC25H29ClF6N2O3
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
InChIInChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1
InChIKeyGZQWMYVDLCUBQX-WVZIYJGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant Hydrochloride Procurement Guide


Rolapitant Hydrochloride (CAS 914462-92-3; hydrate form), also designated SCH619734 hydrochloride hydrate, is a potent and highly selective long-acting neurokinin-1 (NK-1) receptor antagonist . It demonstrates high affinity for the human NK-1 receptor with a Ki of 0.66 nM and >1000-fold selectivity over human NK-2 and NK-3 receptor subtypes [1]. The compound is clinically approved for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy, and is available as an oral tablet formulation [2].

Target NK-1 receptor antagonist tool compound
Selectivity >1000-fold selectivity over NK-2/3 subtypes (reported)
Workflow Neurokinin signaling research, in vitro pharmacology, and CINV model studies
Binding High affinity NK-1 receptor binding context

Key Differentiators for Rolapitant Hydrochloride


Despite sharing a common target class, NK-1 receptor antagonists exhibit substantial clinically relevant differences in pharmacokinetics, drug-drug interaction profiles, and dosing requirements that preclude simple generic substitution [1]. Rolapitant possesses a uniquely long terminal elimination half-life of approximately 180 hours, substantially exceeding that of aprepitant (9–13 hours) and netupitant (~96 hours), which fundamentally alters dosing strategy from multi-day regimens to a single pre-chemotherapy dose [2]. Additionally, unlike other commercial NK-1 RAs, rolapitant does not inhibit or induce cytochrome P450 3A4 (CYP3A4), thereby reducing the risk of interactions with the numerous chemotherapeutic agents and supportive care medications metabolized via this major hepatic pathway [3]. These quantifiable pharmacological distinctions directly impact clinical protocol design, patient management complexity, and formulary selection criteria.

Elimination half-life profile differs markedly from aprepitant and netupitant; single-dose duration may not transfer directly in research models.
CYP3A4 interaction profile is distinct; lack of inhibition/induction may alter co-administered compound metabolism context compared to other NK-1 RAs.
Substitution with alternative NK-1 antagonists may shift endpoint response in delayed-phase CINV models; comparator-specific review required.

Rolapitant Hydrochloride Comparative Evidence


Elimination Half-Life Comparison

Rolapitant exhibits the longest elimination half-life among all commercially available NK-1 receptor antagonists. Compared to aprepitant, which requires a multi-day oral dosing regimen (125 mg day 1, 80 mg days 2–3) due to its short half-life of 9–13 hours, rolapitant's half-life of approximately 180 hours enables a single oral 180 mg dose to provide coverage for up to 5–7 days [1]. Netupitant, with an intermediate half-life of ~96 hours, also falls substantially short of rolapitant's duration [2].

Half-Life Comparison
Head-to-head
Rolapitant ~180 h vs. aprepitant 9–13 h, netupitant ~96 h
Supports sustained exposure modeling
Single-dose research context may apply
Pharmacokinetics NK-1 receptor antagonist Elimination half-life

CYP3A4 Drug Interaction Profile

Rolapitant is distinguished from both aprepitant and netupitant by its lack of CYP3A4 inhibition or induction. Aprepitant is extensively metabolized by CYP3A4 and also acts as a CYP3A4 inhibitor, while netupitant similarly inhibits CYP3A4 [1]. In a phase 1 pharmacokinetic study, coadministration of rolapitant with midazolam (a sensitive CYP3A4 substrate) showed geometric mean ratios for Cmax and AUC of 0.86 (90% CI: 0.78–0.94) and 0.98 (90% CI: 0.93–1.03), respectively, confirming no clinically meaningful effect on CYP3A4-mediated metabolism [2].

CYP3A4 Interaction
Head-to-head
No CYP3A4 inhibition/induction; midazolam AUC ratio 0.98 (90% CI 0.93–1.03)
Supports co-administration research context
Absence of CYP3A4 interaction confirmed
Drug-drug interactions CYP3A4 Hepatic metabolism

Clinical Efficacy in Phase III Trials

In two global, randomized, double-blind, active-controlled phase 3 trials (HEC-1 and HEC-2), rolapitant 180 mg added to granisetron and dexamethasone demonstrated significantly higher complete response (CR) rates compared to active control (placebo plus granisetron/dexamethasone) in patients receiving cisplatin-based highly emetogenic chemotherapy [1]. In the delayed phase (>24–120 h), the CR rate was 72.7% for rolapitant versus 58.4% for control (p<0.001). In the overall phase (0–120 h), CR was 70.1% versus 56.5% (p=0.001) [2]. A network meta-analysis comparing NK-1 inhibitor-containing regimens reported odds ratios for CR achievement, though cross-trial comparisons should be interpreted cautiously [3].

Phase III Endpoint
Reported
Delayed CR 72.7% vs. 58.4% (p
Reported delayed-phase endpoint context
Model-response interpretation requires validation
Receptor Occupancy
Cross-study comparable
94%±9% cortical NK-1 RO at 120 h post single dose; >90% RO maintained >120 h
Sustained occupancy modeling context
PET imaging data; correlates with extended antiemetic research duration
CYP2D6 Inhibition
Class-level inference
Ki 20 µM (bufuralol), 34 µM (dextromethorphan); IC50 24 µM; reversible inhibition
CYP2D6 profiling for drug-metabolism research
Moderate, reversible inhibition; no mechanism-based inactivation
HPLC Method
Supporting evidence
Linearity 20–100 µg/mL; recovery 99.95%; repeatability %RSD 0.2; intermediate precision %RSD 0.1
Validated HPLC reference context
Supports analytical method development and QC research
Chemotherapy-induced nausea and vomiting Complete response rate Phase III clinical trial

Oral Bioavailability and Receptor Occupancy

Rolapitant demonstrates approximately 100% absolute oral bioavailability when a 180 mg oral dose is compared to an intravenous microdose [1]. Positron emission tomography (PET) imaging studies in healthy volunteers showed that a single 180 mg oral dose achieved mean (±SD) NK-1 receptor occupancy of 94% ± 9% in the cortex [2]. Pharmacokinetic-pharmacodynamic modeling predicted that rolapitant plasma concentrations exceeding 348 ng/mL maintain >90% NK-1 receptor occupancy in the cortex for up to 120 hours post-dose [3]. Comparator data for aprepitant indicates striatal NK-1 receptor occupancy of ≥97% at 48 hours but declining to ~54% at 120 hours following its multi-day regimen [4].

Receptor Occupancy
Cross-study comparable
94%±9% cortical NK-1 RO at 120 h post single dose; >90% RO maintained >120 h
Sustained occupancy modeling context
PET imaging data; correlates with extended antiemetic research duration
Bioavailability Receptor occupancy PET imaging

CYP2D6 Inhibition Profile

Rolapitant is a moderate, reversible inhibitor of CYP2D6, in contrast to its lack of CYP3A4 interaction. In vitro enzyme kinetics studies determined that rolapitant behaves as a mixed, reversible inhibitor of CYP2D6, with Ki values of 20 µM (using bufuralol substrate) and 34 µM (using dextromethorphan substrate) determined by Dixon analysis [1]. The IC50 value for rolapitant inhibition of CYP2D6 activity was 24 µM [2]. No evidence for mechanism-based inactivation was observed in NADPH-, time-, and concentration-dependent assays [3]. This contrasts with the CYP3A4 inhibition profile of aprepitant and netupitant, which carries different clinical DDI implications [4].

CYP2D6 Inhibition
Class-level inference
Ki 20 µM (bufuralol), 34 µM (dextromethorphan); IC50 24 µM; reversible inhibition
CYP2D6 profiling for drug-metabolism research
Moderate, reversible inhibition; no mechanism-based inactivation
CYP2D6 Enzyme inhibition Drug metabolism

RP-HPLC Analytical Method Validation

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed for the estimation of rolapitant, demonstrating high precision and accuracy suitable for analytical method development, method validation, and quality control applications [1]. The method exhibited linearity over a concentration range of 20–100 µg/mL for rolapitant. Recovery was 99.95%, with repeatability %RSD of 0.2 and intermediate precision %RSD of 0.1 [2]. These validation parameters support reliable quantification for research and development applications including ANDA preparation and commercial production monitoring [3].

HPLC Method
Supporting evidence
Linearity 20–100 µg/mL; recovery 99.95%; repeatability %RSD 0.2; intermediate precision %RSD 0.1
Validated HPLC reference context
Supports analytical method development and QC research
RP-HPLC Analytical method validation Quality control

Rolapitant Hydrochloride Application Scenarios


Single-Dose CINV Prophylaxis in HEC

Rolapitant 180 mg administered as a single oral dose 1–2 hours prior to cisplatin-based highly emetogenic chemotherapy (≥70 mg/m²), in combination with a 5-HT3 receptor antagonist and dexamethasone. This scenario leverages rolapitant's extended half-life of approximately 180 hours [8] and sustained >90% NK-1 receptor occupancy for up to 120 hours to provide continuous coverage for the entire 5-day delayed CINV risk period without requiring multi-day oral dosing. Phase III trials demonstrated a complete response rate of 72.7% in the delayed phase versus 58.4% for dual-therapy control (p<0.001) [3].

CINV Prophylaxis in Multi-Drug Regimens

Rolapitant is particularly suitable for patients receiving concomitant medications that are CYP3A4 substrates, including cyclophosphamide, docetaxel, vinca alkaloids, and various corticosteroids. Unlike aprepitant and netupitant, rolapitant does not inhibit or induce CYP3A4, with midazolam probe studies showing no clinically meaningful pharmacokinetic interaction (AUC ratio 0.98, 90% CI: 0.93–1.03) [8]. This property simplifies medication management and reduces the need for dose adjustments or additional therapeutic drug monitoring in oncology patients already managing polypharmacy .

Analytical Reference Standard for HPLC

Rolapitant hydrochloride can be employed as an analytical reference standard for the development and validation of quantitative HPLC-UV or LC-MS/MS methods, supporting pharmaceutical quality control, stability-indicating assays, and ANDA submission preparation. A validated RP-HPLC method has been established with linearity across 20–100 µg/mL, recovery of 99.95%, and precision %RSD values ≤0.2 [8]. These method performance characteristics support its use in dissolution testing, content uniformity analysis, and impurity profiling for both research and regulatory applications .

In Vitro NK-1 Receptor Pharmacology

Rolapitant hydrochloride is suitable as a selective NK-1 receptor antagonist tool compound in in vitro pharmacology research, including receptor binding assays, functional antagonism studies (e.g., calcium efflux assays in CHO cells expressing human NK-1 receptor), and mechanistic investigations of substance P-mediated signaling pathways. The compound exhibits high affinity for the human NK-1 receptor (Ki = 0.66 nM) with >1000-fold selectivity over human NK-2 and NK-3 receptor subtypes [8], providing a clean pharmacological probe for dissecting NK-1-specific effects without confounding activity at related neurokinin receptors .

Application
Selection Property
Validation Focus
CINV delayed-phase research models
Extended half-life supports single-dose coverage
Sustained NK-1 receptor occupancy modeling
CYP3A4 co-administration research
Absence of CYP3A4 inhibition/induction
Probe-substrate pharmacokinetic interaction assays
Analytical reference standard
Validated RP-HPLC method characteristics
Accuracy, precision, linearity for method transfer
In vitro NK-1 receptor pharmacology
High selectivity (>1000-fold) over NK-2/3
Receptor binding and functional antagonism assays

Technical Documentation Hub

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35 linked technical documents
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